Cas no 96389-68-3 (1,3-Propanediol,2-[(6-chrysenylmethyl)amino]-2-methyl-)

Crisnatol (bwa770u) is an oral effective anticancer agent and an arylmethylaminopropylene glycol DNA inserter Crisnatol showed cytotoxicity against human breast cancer cells in vitro, but was ineffective against normal human skin fibroblasts
1,3-Propanediol,2-[(6-chrysenylmethyl)amino]-2-methyl- structure
96389-68-3 structure
Product Name:1,3-Propanediol,2-[(6-chrysenylmethyl)amino]-2-methyl-
CAS No:96389-68-3
Molecular Formula:C23H23NO2
Molecular Weight:345.43400
CID:806947
PubChem ID:57062

1,3-Propanediol,2-[(6-chrysenylmethyl)amino]-2-methyl- Properties

Names and Identifiers

    • 1,3-Propanediol,2-[(6-chrysenylmethyl)amino]-2-methyl-
    • 2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol
    • Crisnatol
    • 1,3-Propanediol,2-((6-chrysenylmethyl)amino)-2-methyl
    • 2-((6-chrysenylmethyl)amino)-2-methyl-1,3-propanediol
    • Crisnatol [INN]
    • Crisnatolum
    • Crisnatolum [Latin]
    • UNII-2J71UR51UE
    • HY-108999A
    • SCHEMBL15990
    • CS-0619908
    • CHEMBL61495
    • NS00125231
    • SBRXTSOCZITGQG-UHFFFAOYSA-N
    • BW A770U
    • 2-(6-chrysenylmethylamino)-2-methylpropane-1,3diol
    • DTXSID10242217
    • MS-25306
    • 2J71UR51UE
    • 96389-68-3
    • Q18559330
    • 1,3-Propanediol, 2-((6-chrysenylmethyl)amino)-2-methyl-
    • 1,3-Propanediol, 2-[(6-chrysenylmethyl)amino]-2-methyl-
    • DA-52134
    • InChIKey: SBRXTSOCZITGQG-UHFFFAOYSA-N
    • Inchi: InChI=1S/C23H23NO2/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20/h2-12,24-26H,13-15H2,1H3
    • SMILES: CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41

Computed Properties

  • Exact Mass: 345.17300
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 5
  • Monoisotopic Mass: 345.172879
  • Heavy Atom Count: 26
  • Complexity: 463
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 3.9
  • Topological Polar Surface Area: 52.5

Experimental Properties

  • LogP: 4.37000
  • PSA: 52.49000
  • Refractive Index: 1.72
  • Boiling Point: 620.9°Cat760mmHg
  • Flash Point: 194.5°C
  • Density: 1.242

1,3-Propanediol,2-[(6-chrysenylmethyl)amino]-2-methyl- Security Information

1,3-Propanediol,2-[(6-chrysenylmethyl)amino]-2-methyl- Customs Data

  • HS CODE:2922199090
  • Customs Data:

    China Customs Code:

    2922199090

    Overview:

    2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

1,3-Propanediol,2-[(6-chrysenylmethyl)amino]-2-methyl- Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P01SCNA-5mg
1,3-Propanediol, 2-[(6-chrysenylmethyl)amino]-2-methyl-
96389-68-3 99%
5mg
$202.00 2024-04-19

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